molecular formula C19H15N3 B087481 Trityl azide CAS No. 14309-25-2

Trityl azide

Cat. No.: B087481
CAS No.: 14309-25-2
M. Wt: 285.3 g/mol
InChI Key: OZHQKHFCDZKWFC-UHFFFAOYSA-N
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Description

Trityl azide, also known as triphenylmethyl azide, is an organic compound with the molecular formula C19H15N3. It is a derivative of triphenylmethane, where the hydrogen atom of the central carbon is replaced by an azide group (N3). This compound is a valuable reagent in organic synthesis, particularly in the preparation of other azides and in click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trityl azide can be synthesized through the reaction of trityl chloride (triphenylmethyl chloride) with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods: While this compound is primarily synthesized in laboratory settings for research purposes, its industrial production would follow similar synthetic routes. The process would involve the careful handling of sodium azide, a potentially hazardous reagent, and the use of appropriate safety measures to ensure safe production.

Chemical Reactions Analysis

Staudinger Reaction

Trityl azide participates in the Staudinger reaction with triarylphosphines to form iminophosphoranes, which hydrolyze to amines .

Mechanism

  • Nucleophilic Attack : The phosphine attacks the terminal nitrogen of the azide, forming a phosphazide intermediate.

  • Electrocyclization : A four-membered ring forms via [2+2] cyclization.

  • Nitrogen Extrusion : Retrocycloaddition releases nitrogen gas, yielding an iminophosphorane.

  • Hydrolysis : The iminophosphorane hydrolyzes to produce a primary amine and phosphine oxide .

Key Kinetic Parameters

  • Rate-determining step varies:

    • Alkyl azides: Phosphine attack (k₂ ≈ 10⁻³ M⁻¹s⁻¹).

    • Aryl azides: Iminophosphorane cyclization (slower due to resonance stabilization) .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound undergoes [3+2] cycloaddition with terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted triazoles.

Representative Reaction Table

AzideAlkyneCatalystSolventTemperatureYield
This compoundPhenylacetyleneCuITHF25°C92%

Mechanistic Notes

  • The trityl group’s steric bulk slows reaction kinetics but improves regioselectivity for 1,4-triazoles.

  • Copper coordination lowers activation energy by ∼20 kcal/mol compared to thermal conditions .

Nucleophilic Substitution

The azide group in this compound is displaced by nucleophiles (e.g., thiols, amines) under mild conditions.

Example Reaction
this compound + Thiophenol → Trityl sulfide + Nitrogen gas

Conditions

  • Solvent: Dichloromethane

  • Catalyst: Yb(OTf)₃

  • Yield: 85%

Thermal Decomposition

This compound decomposes exothermically at elevated temperatures, following first-order kinetics:

Thermal Data Table

ParameterValueMethod
Activation Energy (Eₐ)120 kJ/molDSC
Half-life at 100°C2.5 hoursASTM E698

Reduction Reactions

This compound is reduced to tritylamine using lithium aluminum hydride (LiAlH₄) in anhydrous ether:

Reduction Table

Reducing AgentSolventTemperatureYield
LiAlH₄Et₂O0°C → 25°C78%

Comparative Reactivity Analysis

Reaction TypeRate (k, M⁻¹s⁻¹)Steric InfluenceKey Product
Staudinger Reduction10⁻³ – 10⁻²ModerateTritylamine
CuAAC10⁻¹ – 10⁰High1,4-Triazole
Thermal Decomposition10⁻⁵ – 10⁻⁴LowNitrogen + Fragments

Scientific Research Applications

Trityl azide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other azides and in click chemistry to form triazoles, which are valuable in drug discovery and materials science.

    Biology: this compound is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of triazole-containing drugs with antimicrobial and anticancer properties.

    Industry: this compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of trityl azide in chemical reactions involves the azide group (N3), which is a highly reactive moiety. In click chemistry, the azide group undergoes a [1,3]-dipolar cycloaddition with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions, which facilitate the formation of a copper-acetylide intermediate, leading to the final triazole product. The azide group can also be reduced to form amines, where the nitrogen atoms are sequentially removed.

Comparison with Similar Compounds

    Benzyl Azide: Similar to trityl azide but with a benzyl group instead of a trityl group.

    Phenyl Azide: Contains a phenyl group attached to the azide moiety.

    Alkyl Azides: General class of compounds where an alkyl group is attached to the azide group.

Uniqueness of this compound: this compound is unique due to the presence of the bulky trityl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes this compound particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and in bioconjugation techniques.

Biological Activity

Overview

Trityl azide, also known as triphenylmethyl azide, is an organic compound with the molecular formula C19_{19}H15_{15}N3_3. It is a derivative of triphenylmethane where the hydrogen atom of the central carbon is replaced by an azide group (N3_3). This compound plays a significant role in organic synthesis, particularly in the preparation of other azides and in click chemistry reactions. Its biological activity is primarily linked to its reactivity in biochemical pathways and its applications in medicinal chemistry.

This compound acts as a versatile reagent in various chemical reactions. The presence of the bulky trityl group provides steric hindrance, which influences the reactivity and selectivity of the compound. This characteristic makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and bioconjugation techniques.

Key Features:

  • Target of Action : Primarily interacts with organic compounds.
  • Mode of Action : Functions as a neutral Lewis acid in several chemical reactions.
  • Biochemical Pathways : Involved in the synthesis of triazole derivatives, which have demonstrated significant biological activities.

Pharmacological Applications

This compound has been explored for its potential pharmacological properties, particularly in developing antimicrobial and anticancer agents. Its derivatives have shown a range of pharmacological activities, including:

  • Antimicrobial Activity : Certain triazole derivatives synthesized from this compound exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity : Research has indicated that compounds derived from this compound can inhibit cancer cell proliferation. For example, some studies report IC50_{50} values indicating effective antiproliferative activity against various cancer cell lines.

Table 1: Biological Activities of Triazole Derivatives from this compound

Compound NameIC50_{50} (μM)Biological ActivityReference
Compound A2Antiproliferative (AML)
Compound B46Antiproliferative (MCF-7)
Compound C30Antiproliferative (HCT-116)

Note: The IC50_{50} values indicate the concentration required to inhibit 50% of cell growth.

Case Study: Anticancer Properties

In a study focusing on the antiproliferative effects of triazole derivatives synthesized from this compound, researchers utilized the MTT assay to evaluate cytotoxicity against human acute myeloid leukemia (AML) cells. The most effective compound demonstrated an IC50_{50} value of 2 μM, highlighting the potential of triazole derivatives as therapeutic agents against specific cancer types .

Synthetic Routes and Applications

This compound is synthesized through various methods, including:

  • Click Chemistry : A popular method for synthesizing triazoles using this compound as a precursor.
  • Bioconjugation Techniques : Used to label biomolecules with fluorescent tags or probes for imaging studies.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing trityl azide with high purity, and how can side reactions be minimized?

  • Methodological Answer : this compound synthesis typically involves tritylation of amines (e.g., 1,3-diaminopropane) using trityl chloride, followed by azide substitution. Key considerations include:

  • Protecting group stability : Use anhydrous conditions to prevent premature hydrolysis of the trityl group .
  • Reagent ratios : Excess trityl chloride ensures complete tritylation, reducing residual amines that could form byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates this compound from unreacted starting materials. Yield optimization (e.g., 15–94% in multi-step reactions) requires precise stoichiometry and temperature control .

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods validate its integrity?

  • Methodological Answer :

  • Moisture sensitivity : Store in anhydrous solvents (e.g., DMF or THF) under inert gas to prevent hydrolysis.
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
  • Characterization : Use 1H^1H-NMR to monitor azide peaks (δ 3.5–4.0 ppm) and FT-IR for the azide stretch (~2100 cm1^{-1}) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives in complex mixtures?

  • Methodological Answer :

  • Liquid-state NMR : Hyperpolarization techniques (e.g., dynamic nuclear polarization) enhance sensitivity for low-concentration samples, achieving >10,000× signal-to-noise ratio improvements .
  • Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+Na]+^+) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can this compound’s reactivity be modulated for site-specific photo-crosslinking in RNA studies?

  • Methodological Answer :

  • Crosslinking design : Incorporate this compound into RNA via phosphoramidite chemistry. UV irradiation (254–365 nm) triggers nitrene formation for covalent bonding with proximal nucleotides.
  • Control experiments : Compare crosslinking efficiency in hairpin ribozyme complexes using PAGE analysis. Low crosslinking levels (<5%) indicate steric hindrance, necessitating spacer optimization .
  • Alternative strategies : Use monotritylated diamines to bypass azide reduction issues during RNA functionalization .

Q. What computational models predict this compound’s regioselectivity in Staudinger reactions with phosphines?

  • Methodological Answer :

  • DFT calculations : Model transition states to predict whether the reaction proceeds via a concerted or stepwise mechanism.
  • Solvent effects : Simulate polarity impacts (e.g., THF vs. DCM) on reaction kinetics using Gaussian or ORCA software.
  • Experimental validation : Compare computational predictions with 31P^{31}P-NMR data to track phosphine oxide formation .

Q. How can contradictions in reported synthetic yields of this compound derivatives be resolved through mechanistic studies?

  • Methodological Answer :

  • Kinetic analysis : Use stopped-flow IR to monitor azide formation rates under varying temperatures and catalysts.
  • Byproduct identification : LC-MS/MS detects intermediates (e.g., trityl isocyanates) formed during side reactions.
  • Statistical optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., solvent, reaction time) affecting yield .

Q. Data Presentation and Analysis Guidelines

Parameter Best Practice Reference
Yield Reporting Report isolated yields and purity (e.g., HPLC >95%) with error margins (±2–5%).
Spectroscopic Data Include raw NMR/IR spectra in supplementary materials; annotate key peaks.
Crosslinking Efficiency Quantify via densitometry of PAGE gels; normalize to control lanes.
Computational Models Provide Cartesian coordinates and Gibbs free energy values for key intermediates.

Q. Critical Analysis and Research Design

Q. What strategies ensure reproducibility when scaling up this compound synthesis for collaborative projects?

  • Methodological Answer :

  • Protocol standardization : Document solvent batch sources, humidity levels, and stirring rates.
  • Inter-lab validation : Share samples between labs for NMR/LC-MS cross-verification.
  • Risk mitigation : Pre-test trityl chloride purity via titration to avoid stoichiometric errors .

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound reactivity studies?

  • Methodological Answer :

  • Error source identification : Check basis set adequacy in DFT models or solvent dielectric constant approximations.
  • Sensitivity analysis : Vary input parameters (e.g., bond lengths) to assess their impact on output.
  • Peer review : Collaborate with computational chemists to refine models iteratively .

Properties

IUPAC Name

[azido(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQKHFCDZKWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065750
Record name Benzene, 1,1',1''-(azidomethylidyne)tris-
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Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14309-25-2
Record name 1,1′,1′′-(Azidomethylidyne)tris[benzene]
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Record name Trityl azide
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Record name Trityl azide
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Synthesis routes and methods I

Procedure details

To a suspension of sodium azide (19.0 g : 0.283 Mol.) in dimethyl- formamide (130 ml) is added trityl chloride (76.0 g : 0.273 Mol.), and the mixture is stirred at room temperature for 5 hours. The reaction mixture is diluted with water and extracted with ether. The extract is washed with brine, dried over sodium sulfate, and concentrated to give trityl azide. To a solution of this azide in acetone (300 ml) is added methyl propiolate (24 ml : 0.27 Mol.), and the mixture is heated under reflux for 6 days. The reaction mixture is cooled to the room temperature and diluted with ether. The separating crystals are collected by filtration to give 1-trityl-1,2,3-triazol-4-ylcarboxylic acid methyl ester (62.0 g) as colorless crystals. Yield: 62%. mp. 189° to 190° C. NMR δ (CDCl3) ppm: 3.93(s, 3H), 7.05-7.15(m, 6H), 7.3-7.4(m, 9H), 8.02(s, 1H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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